molecular formula C12H16FNO B1444204 {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1497957-78-4

{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No. B1444204
CAS RN: 1497957-78-4
M. Wt: 209.26 g/mol
InChI Key: RBMGBWISOFISNU-UHFFFAOYSA-N
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Description

“{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol” is an organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a fluorophenyl group and a methanol group .


Molecular Structure Analysis

The molecular structure of “{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol” is characterized by a pyrrolidine ring, a fluorophenyl group, and a methanol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the indole nucleus in the compound under discussion suggests potential applications in the development of new antiviral agents, particularly against RNA and DNA viruses.

properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)7-12(9-15)5-6-14-8-12/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMGBWISOFISNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
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{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
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{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 4
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 5
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 6
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol

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